molecular formula C15H28O2 B3053966 2-Methylcyclohexyl octanoate CAS No. 5726-25-0

2-Methylcyclohexyl octanoate

Cat. No.: B3053966
CAS No.: 5726-25-0
M. Wt: 240.38 g/mol
InChI Key: ZFUKUODGBHPRJR-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl octanoate is an organic ester compound with the molecular formula C15H28O2 . As a ester, it is structurally composed of a 2-methylcyclohexanol moiety and an octanoic acid moiety. This class of compounds is of significant interest in chemical research, particularly in the development and formulation of specialty chemicals. While specific studies on this compound are limited, research on structurally similar compounds, such as 2-methylcyclohexyl acetate, indicates potential applications in the coatings and ink industries as solvents that can improve fluidity, drying speed, and adhesion . Furthermore, esters derived from 2-methylcyclohexanol are noted for their role as fragrance ingredients and flavoring agents due to their unique aromatic profiles, suggesting a potential area of investigation for this compound in the synthesis of novel scents or flavors . The octanoate (caprylate) ester group is also a common feature in flavor compounds, as seen in 2-methylbutyl octanoate, which is documented as a flavoring agent in food products . From a synthetic chemistry perspective, the 2-methylcyclohexyl group presents an interesting case of stereochemistry, as the hydrogenation of o-cresol typically yields 2-methylcyclohexanol as a mixture of cis and trans isomers, which can lead to challenges in subsequent reactions like esterification due to steric hindrance . Researchers may find value in exploring the stereoisomerism of this compound and its effects on physical properties and reactivity. This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylcyclohexyl) octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-12-15(16)17-14-11-9-8-10-13(14)2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKUODGBHPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282151
Record name 2-methylcyclohexyl octanoate
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Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-25-0
Record name NSC24734
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclohexyl octanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of 2 Methylcyclohexyl Octanoate

Discovery and Identification in Natural Matrices

The identification of 2-Methylcyclohexyl octanoate (B1194180) in nature is primarily associated with the chemical analysis of plant-derived essential oils.

Presence in Helichrysum italicum Essential Oil

2-Methylcyclohexyl octanoate is a recognized constituent of the essential oil of Helichrysum italicum, commonly known as immortelle or everlasting. The chemical composition of Helichrysum italicum essential oil can vary significantly based on the geographical origin, the part of the plant used for distillation, and the specific subspecies. However, various analytical studies have consistently identified this compound as one of the many esters present in this oil.

One study on the essential oil of Helichrysum italicum grown in Croatia reported the presence of this compound at a concentration of 4.8% researchgate.net. In the same study, 2-methylcyclohexyl pentanoate was also identified, highlighting the presence of other related cyclohexyl esters in this plant researchgate.net. The complex mixture of compounds in Helichrysum italicum essential oil includes a variety of monoterpenes, sesquiterpenes, and other esters, with neryl acetate (B1210297) often being a major component scribd.com.

Table 1: Reported Percentage of this compound and Related Esters in Helichrysum italicum Essential Oil from a Croatian Source
CompoundPercentage (%)
This compound4.8
2-Methylcyclohexyl pentanoate8.3
Neryl acetate11.5
Geranyl acetate4.7

Occurrence of Related Esters in Plant Volatiles (e.g., Musa Species, Humulus lupulus)

While this compound itself is not a commonly reported volatile in many plants, the occurrence of other esters, including various octanoates and other fatty acid esters, is widespread in the plant kingdom. These related compounds provide a broader context for understanding the biosynthesis of esters in plants.

In various cultivars of banana (Musa species), the volatile profile is rich in esters, which are major contributors to the characteristic fruity aroma nih.gov. While the most abundant esters are often acetates and butyrates of alcohols like isoamyl alcohol and isobutyl alcohol, a diverse range of other esters has also been identified nih.govresearchgate.net. For instance, one study identified 152 components in banana volatiles, with 86 being new discoveries for this fruit at the time fao.org. The complex ester profile of bananas underscores the versatility of the enzymatic machinery responsible for their production in plants researchgate.net.

Similarly, the essential oil of hops (Humulus lupulus L.), a key ingredient in brewing, contains a complex mixture of volatile compounds, including a variety of esters academicjournals.org. The specific ester composition varies significantly between different hop cultivars . While the dominant volatiles are typically terpenes like myrcene (B1677589) and humulene, esters such as geranyl acetate and 2-methylbutyl isobutyrate contribute to the floral and fruity notes of certain varieties academicjournals.orgnih.gov. The presence of a wide array of esters in hops further illustrates the capacity of plants to synthesize a diverse range of these aromatic compounds researchgate.net.

Elucidation of Enzymatic Biosynthesis Mechanisms

The formation of esters in plants is an enzymatically controlled process. Understanding these mechanisms provides insight into the production of compounds like this compound.

Investigation of Alcohol Acyltransferase (AAT) Activities in Ester Formation

The final and crucial step in the biosynthesis of many volatile esters in plants is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) nih.govfrontiersin.org. These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor, resulting in the formation of an ester nih.gov. AATs belong to the BAHD superfamily of acyltransferases frontiersin.org.

The diversity of esters found in plants is a direct result of the broad substrate specificity of many AATs, which can utilize a wide range of both alcohols and acyl-CoAs nih.gov. This promiscuity allows for the generation of a large number of different ester compounds from a smaller pool of precursor molecules nih.gov. For example, research on kiwifruit has shown that AATs can act on various alcohols and acyl-CoAs to produce a range of esters that contribute to the fruit's flavor nih.gov. The availability of specific alcohol and acyl-CoA substrates within the plant tissue is a key factor in determining the final ester profile researchgate.net.

While direct studies on AATs that produce this compound are limited, the general mechanism of AAT action provides a strong hypothetical framework for its biosynthesis. It is likely that an AAT in Helichrysum italicum utilizes 2-methylcyclohexanol (B165396) and octanoyl-CoA as substrates.

Biocatalytic Pathways for Octanoate Ester Production

The principles of enzymatic ester synthesis are not only relevant to natural systems but are also harnessed for the biocatalytic production of esters for various industrial applications. Lipases are a class of enzymes commonly employed for the synthesis of esters in biocatalytic processes nih.govmdpi.com. These enzymes can catalyze esterification reactions, often under mild conditions, making them an attractive alternative to chemical synthesis mdpi.com.

The biocatalytic synthesis of various octanoate esters has been successfully demonstrated. For instance, the enzymatic synthesis of thymol (B1683141) octanoate has been explored using lipases nih.gov. In such a process, a lipase (B570770) catalyzes the reaction between thymol (an alcohol) and octanoic acid to produce the corresponding ester nih.gov. Similarly, the biocatalytic synthesis of other branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has been achieved using immobilized lipases nih.gov.

These examples of biocatalytic synthesis of octanoate and other esters highlight the potential for using enzymes to produce specific ester compounds. While the natural biosynthesis of this compound in Helichrysum italicum likely involves AATs, the principles of enzymatic esterification demonstrated in biocatalysis are fundamentally similar.

Advanced Synthetic Methodologies for 2 Methylcyclohexyl Octanoate

Chemo-Enzymatic and Biocatalytic Syntheses

Chemo-enzymatic and biocatalytic approaches represent a modern and sustainable alternative for ester synthesis. These methods utilize enzymes as catalysts, offering high specificity and milder reaction conditions compared to traditional chemical processes.

Enzyme-Catalyzed Esterification Processes for Octanoate (B1194180) Esters

The enzymatic synthesis of octanoate esters, including 2-methylcyclohexyl octanoate, is primarily achieved through esterification or transesterification reactions catalyzed by lipases. researchgate.net Lipases are highly efficient biocatalysts that function effectively in non-aqueous or micro-aqueous environments, which is crucial for shifting the reaction equilibrium towards ester formation rather than hydrolysis. nih.gov

A prominent example is the use of Candida antarctica lipase (B570770) B (CALB), which has demonstrated high activity in the synthesis of various esters. researchgate.netresearchgate.net In a typical process for an octanoate ester, the enzyme facilitates the reaction between a carboxylic acid (octanoic acid) and an alcohol (in this case, 2-methylcyclohexanol). The reaction is often performed in a solvent-free system, which increases the concentration of reactants, enhances volumetric productivity, and aligns with the principles of Green Chemistry. proquest.commdpi.com

Research on the enzymatic synthesis of thymol (B1683141) octanoate, for instance, explored various soluble and immobilized lipases. proquest.com It was found that soluble CALB was the most active biocatalyst for the esterification of thymol and octanoic acid. researchgate.netmdpi.com Immobilized lipases are also widely used as they allow for easy recovery and reuse of the biocatalyst, improving the economic feasibility of the process. proquest.com The specificity of the lipase is a critical factor, as the shape and properties of the enzyme's active site influence its affinity for different substrates. proquest.comnih.gov

Table 1: Lipases Used in the Synthesis of Octanoate and Other Esters

Enzyme Source Type Substrates Key Findings Reference
Candida antarctica Lipase B (CALB), soluble Thymol + Octanoic Acid Most active biocatalyst among those tested for this reaction. researchgate.netmdpi.com
Candida antarctica Novozym 435 (Immobilized CALB) Octanol + Vinyl Acetate (B1210297) Achieved a high yield of 97.31% for octyl acetate synthesis. researchgate.net
Pseudomonas sp. Lipase AK Racemic Chlorohydrin Used for kinetic resolution to produce an enantiopure precursor for (S)-betaxolol. ntnu.no

Optimization of Biocatalyst Systems for Chemical Compound Production

Optimizing biocatalytic systems is essential for maximizing ester yield and process efficiency. Several parameters can be manipulated to achieve optimal performance. Response Surface Methodology (RSM) is a statistical technique often employed to study the effects of multiple variables and identify the best reaction conditions with a minimal number of experiments. researchgate.net

Key optimization strategies include:

Substrate Molar Ratio: The ratio of alcohol to acid significantly affects conversion rates. For the synthesis of thymol octanoate, an optimal thymol to octanoic acid molar ratio of 1:4 (mol/mol) resulted in a thymol conversion of nearly 94%. mdpi.com In other systems, adjusting the molar ratio helped improve the transformation of the alcohol into ester products. acs.org

Temperature: Enzyme activity is temperature-dependent. For the synthesis of thymol octanoate, the reaction was carried out at 50°C. mdpi.com For glycerol (B35011) linoleate, a maximum conversion was achieved at 65°C. researchgate.net

Enzyme Loading: The amount of biocatalyst is a critical factor. Lowering catalyst loading is economically desirable. proquest.com Mathematical tools have been developed to predict optimal substrate-to-enzyme ratios, reducing the need for extensive experimentation. proquest.com

Solvent System: Solvent-free systems (SFS) are increasingly popular as they are environmentally friendly and increase process productivity. proquest.comrsc.org

Water Removal: Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis). In biocatalytic systems, controlling water activity is crucial. researchgate.net Techniques such as applying a vacuum are effective for removing water and driving the reaction towards higher conversions. acs.orgrsc.org

Table 2: Optimization Parameters for Enzymatic Ester Synthesis

Parameter Studied Range/Value System Optimal Condition/Outcome Reference
Molar Ratio (Alcohol:Acid) 1:4 (Thymol:Octanoic Acid) Thymol Octanoate Synthesis ~94% conversion of thymol. mdpi.com
Temperature 30°C - 65°C Various Ester Syntheses 65°C for glycerol linoleate; 50°C for thymol octanoate. mdpi.comresearchgate.net
System Solvent-Free vs. Solvents Various Ester Syntheses Solvent-free systems increase volumetric productivity and are greener. proquest.comrsc.org

Conventional Chemical Synthesis Strategies

While biocatalysis offers a green alternative, conventional chemical synthesis remains a robust and widely used method for producing esters like this compound.

Esterification Reactions and Reaction Condition Optimization

The most common conventional method for this synthesis is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid (octanoic acid) with an alcohol (2-methylcyclohexanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Finally, deprotonation gives the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

Optimization of this process involves controlling several key parameters:

Catalyst: Strong acids like H₂SO₄ are effective. Solid acid catalysts, such as sulfonated petroleum coke or ion-exchange resins (e.g., Amberlyst-15), are also used as they are easily separable and reusable. scholaris.cascirp.org In the synthesis of the related compound 2-methylcyclohexyl acetate, sodium bisulfate (NaHSO₄) was also found to be an effective catalyst. globethesis.com

Temperature: Higher temperatures generally increase the reaction rate. A patent for 2-methylcyclohexyl acetate synthesis describes a multi-stage temperature profile (100°C to 124°C) to control the reaction. google.com Esterification of octanoic acid is often studied in the temperature range of 40-80°C. scholaris.ca

Reactant Ratio: Using one of the reactants, typically the alcohol, in large excess can shift the equilibrium towards the product side. masterorganicchemistry.com

Water Removal: As an equilibrium-limited reaction, the continuous removal of water is crucial for achieving high yields. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like cyclohexane (B81311). globethesis.com

Byproduct Formation: A potential side reaction is the acid-catalyzed dehydration of the alcohol (2-methylcyclohexanol) to form an alkene (e.g., 1-methylcyclohexene). google.com Reaction conditions must be carefully controlled to minimize this and other side reactions. scirp.org

Table 3: Reaction Conditions for Conventional Esterification

Parameter Condition Reactants Catalyst Key Outcome Reference
Temperature 100°C - 124°C (staged) 2-Methylcyclohexanol (B165396) + Acetic Acid Acid Catalyst High conversion with minimal byproduct formation. google.com
Catalyst NaHSO₄ 2-Methylcyclohexanol + Acetic Acid NaHSO₄ 93.73% yield of 2-methylcyclohexyl acetate. globethesis.com
Catalyst Amberlyst-15 Octanoic Acid + Methanol Solid Acid 100% selectivity towards the ester. scholaris.ca

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: The starting material, 2-methylcyclohexanol, exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. Each of these is chiral and exists as a pair of enantiomers. Standard Fischer esterification is not stereospecific and will typically proceed with retention of configuration at the alcohol's stereocenter. Therefore, the stereochemistry of the resulting this compound product mixture will directly reflect the stereoisomeric composition of the starting 2-methylcyclohexanol. Achieving a specific stereoisomer of the final ester via conventional synthesis would require starting with an enantiomerically pure or diastereomerically pure alcohol.

In contrast, enzymatic methods offer a powerful tool for stereochemical control. Lipases are known for their high stereo- and regioselectivity. researchgate.net It is possible to perform a kinetic resolution of a racemic mixture of 2-methylcyclohexanol using a lipase. In such a process, the enzyme would selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of a highly enriched ester and the unreacted, enriched alcohol. This approach is widely used in the chemo-enzymatic synthesis of enantiopure compounds. ntnu.no

Regioselectivity: For the synthesis of this compound, regioselectivity is not a significant concern as the alcohol has only one hydroxyl group available for reaction. However, in more complex polyol substrates, regioselectivity becomes critical. Conventional methods often require the use of protecting groups to block other reactive sites, adding steps and complexity to the synthesis. mdpi.com Enzymes, particularly lipases, often exhibit high regioselectivity, preferentially acylating primary hydroxyl groups over secondary or tertiary ones, thus avoiding the need for protection-deprotection steps. researchgate.net This inherent selectivity is a major advantage of biocatalytic routes in the synthesis of complex molecules. clockss.org

Chemical Reactivity and Mechanistic Investigations of 2 Methylcyclohexyl Octanoate

Reactivity of the Ester Functional Group

The ester linkage is the most reactive site in the 2-Methylcyclohexyl octanoate (B1194180) molecule, susceptible to nucleophilic attack, particularly at the carbonyl carbon. This reactivity is central to understanding its stability and potential transformations.

Hydrolysis: The hydrolysis of 2-Methylcyclohexyl octanoate, the cleavage of the ester bond by water to yield 2-methylcyclohexanol (B165396) and octanoic acid, can be catalyzed by either acid or base. Alkaline hydrolysis, or saponification, is generally a more rapid and irreversible process. The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2-methylcyclohexyloxide as the leaving group, which subsequently abstracts a proton to form 2-methylcyclohexanol.

Interactive Data Table: Illustrative Second-Order Rate Constants for Alkaline Hydrolysis of Various Esters

EsterRate Constant (L mol⁻¹ s⁻¹)Temperature (°C)
Ethyl Acetate (B1210297)0.11225
n-Propyl Acetate0.09825
n-Butyl Acetate0.09625
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate9.85 x 10⁻³21-22

Note: This data is for illustrative purposes to show the relative rates of hydrolysis for different esters and is not specific to this compound.

Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol. For this compound, this could involve reacting it with a different alcohol to produce a new octanoate ester and 2-methylcyclohexanol. Transesterification can be catalyzed by acids, bases, or enzymes ncsu.edumdpi.commdpi.com. The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products ncsu.edu. The kinetics of transesterification are influenced by factors such as the catalyst used, temperature, and the structure of the alcohol and ester involved mdpi.commatec-conferences.org.

Reactivity Pertaining to the 2-Methylcyclohexyl Moiety

Hydrogen atom abstraction is a key step in many radical-mediated reactions, such as combustion and halogenation. While direct studies on this compound are not available, extensive research on alkylcyclohexanes provides a strong basis for understanding these pathways. The ease of hydrogen abstraction is dependent on the type of C-H bond, with the order of reactivity being tertiary > secondary > primary. In the 2-methylcyclohexyl moiety, there are axial and equatorial hydrogens on the cyclohexane (B81311) ring, as well as primary hydrogens on the methyl group. The tertiary hydrogen at the C2 position is the most likely site for abstraction due to the stability of the resulting tertiary radical.

The 2-methylcyclohexyl group exists predominantly in a chair conformation. The methyl group and the octanoyloxy group can be in either axial or equatorial positions. The relative stability of these conformers has a significant impact on the molecule's reactivity.

Cis and Trans Isomers: this compound can exist as cis and trans diastereomers. In the trans isomer, the methyl and octanoyloxy groups are on opposite sides of the ring, allowing for a conformation where both groups are in the more stable equatorial positions. In the cis isomer, the groups are on the same side, forcing one to be in the less stable axial position.

Steric Hindrance: An axial octanoyloxy group experiences greater steric hindrance from the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions) unacademy.comlibretexts.orglibretexts.orgpressbooks.pubchemistrysteps.com. This steric crowding can hinder the approach of a nucleophile to the ester's carbonyl group, thereby slowing down reactions like hydrolysis. Conversely, a reaction that relieves this steric strain might be accelerated. For monosubstituted cyclohexanes, the equatorial conformation is generally more stable libretexts.orglibretexts.orgpressbooks.pub. For methylcyclohexane (B89554), the equatorial conformer is favored by approximately 7.6 kJ/mol libretexts.orgpressbooks.pub.

Reaction Stereoselectivity: The conformational bias of the 2-methylcyclohexyl ring can influence the stereochemical outcome of reactions at or near the ring. For instance, in reactions involving the formation of a new chiral center on the ring, the existing stereocenters and the preferred conformation can direct the approach of reagents, leading to a preference for one diastereomer over another.

Formation of Derivatives and Directed Chemical Transformations

The structure of this compound allows for the formation of a variety of derivatives through transformations of either the ester group or the cyclohexyl ring.

Transformations of the Ester Group: The ester functionality is a versatile handle for chemical modification.

Reduction: The ester can be reduced to two primary alcohols, 2-methylcyclohexylmethanol and octan-1-ol, using strong reducing agents like lithium aluminum hydride study.com.

Grignard Reactions: Reaction with Grignard reagents can convert the ester into a tertiary alcohol wikipedia.org.

Ammonolysis: Reaction with ammonia (B1221849) or amines can convert the ester into the corresponding amide wikipedia.org.

Transformations of the Cyclohexyl Ring: While the saturated cyclohexane ring is relatively inert, functionalization can be achieved under certain conditions.

Free-Radical Halogenation: This can introduce a halogen atom onto the ring, preferentially at the tertiary carbon.

Directed C-H Functionalization: Modern synthetic methods allow for the functionalization of C-H bonds, often directed by a nearby functional group. While not specifically demonstrated for this compound, methods for the functionalization of cycloalkane carboxylic acids suggest that the ester group could potentially direct reactions to specific positions on the ring nih.gov.

Advanced Analytical Methodologies for 2 Methylcyclohexyl Octanoate

Challenges in Analytical Profiling (e.g., Isomer Differentiation, Overlapping Peaks)

The analytical profiling of 2-Methylcyclohexyl octanoate (B1194180) is not without its challenges. One of the primary difficulties is the presence of isomers. 2-Methylcyclohexanol (B165396), the alcohol precursor to the ester, can exist as cis and trans stereoisomers. These isomers can be difficult to separate chromatographically, leading to co-elution and making accurate quantification challenging.

Another significant challenge, particularly in the analysis of complex mixtures like essential oils, is the issue of overlapping peaks in chromatograms nih.gov. The large number of components with similar chemical properties can result in peaks that are not fully resolved. This can interfere with both the identification and quantification of 2-Methylcyclohexyl octanoate. To address this, optimization of chromatographic conditions, such as using longer columns, different stationary phases, or multidimensional chromatography techniques, may be necessary. The structural similarity among different esters can also lead to similar mass spectra, making definitive identification based on MS data alone difficult without authentic reference standards gcms.cz.

Biological Activities and Mechanistic Studies of 2 Methylcyclohexyl Octanoate

Antimicrobial Efficacy Investigations

2-Methylcyclohexyl octanoate (B1194180) has been identified as a constituent of essential oils that exhibit antimicrobial properties. Investigations into these essential oils have provided insights into the potential antibacterial and antifungal activities of their components, including 2-methylcyclohexyl octanoate.

Research has indicated that essential oils containing this compound possess antibacterial activity. A notable study on the essential oil of Helichrysum italicum fractionated the oil into terpene and terpenoid components. This compound was identified as one of the main oxygen-containing compounds in the terpenoid fraction researchgate.net. The study evaluated the antibacterial efficacy of the essential oil and its fractions against a panel of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa researchgate.net.

Antibacterial Screening of Helichrysum italicum Essential Oil and its Fractions
Test SubstanceBacterial StrainObserved Activity
Essential OilStaphylococcus aureusPronounced Activity
Terpenoid Fraction (contains this compound)Staphylococcus aureusPronounced Activity
Essential OilEscherichia coliActivity Observed
Terpenoid Fraction (contains this compound)Escherichia coliActivity Observed
Essential OilPseudomonas aeruginosaActivity Observed
Terpenoid Fraction (contains this compound)Pseudomonas aeruginosaActivity Observed

Similar to its antibacterial effects, the antifungal potential of this compound has been inferred from studies on essential oils in which it is a component. The same pivotal study on Helichrysum italicum essential oil also investigated its efficacy against the opportunistic fungal pathogen Candida albicans researchgate.net.

The findings revealed that the essential oil and its terpenoid fraction demonstrated notable antifungal activity against Candida albicans researchgate.net. This suggests that this compound, as a key constituent of the active terpenoid fraction, is likely a contributor to the observed anti-Candida effects of the essential oil.

Antifungal Screening of Helichrysum italicum Essential Oil and its Fractions
Test SubstanceFungal StrainObserved Activity
Essential OilCandida albicansPronounced Activity
Terpenoid Fraction (contains this compound)Candida albicansPronounced Activity

Contribution to Olfactory and Gustatory Profiles in Natural Products (Flavor and Fragrance Research)

This compound is a naturally occurring ester that contributes to the complex aroma profiles of certain plants. It has been identified as a volatile component in the essential oils of species such as Helichrysum italicum (everlasting) researchgate.net. In the context of flavor and fragrance research, esters are a well-known class of compounds that often impart fruity and floral notes.

Biochemical Interactions and Proposed Mechanisms of Action

The precise biochemical interactions and mechanisms of action for this compound have not been extensively elucidated in scientific literature. However, based on the general understanding of antimicrobial agents, particularly those found in essential oils, some potential mechanisms can be proposed.

The lipophilic nature of esters like this compound may allow them to partition into the lipid bilayers of microbial cell membranes. This integration could disrupt the membrane's structural integrity and fluidity, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Strategic Applications of 2 Methylcyclohexyl Octanoate in Chemical Science

Role as Synthetic Intermediates for Complex Molecule Synthesis

While 2-methylcyclohexyl octanoate (B1194180) is not widely documented as a common starting material for the synthesis of highly complex molecules, its structural features suggest potential utility as a specialized synthetic intermediate. The synthesis of related esters, such as 2-methylcyclohexyl acetate (B1210297), typically involves the esterification of 2-methylcyclohexanol (B165396) with the corresponding carboxylic acid or its derivative. A similar pathway can be envisaged for 2-methylcyclohexyl octanoate, reacting 2-methylcyclohexanol with octanoyl chloride or octanoic acid under appropriate catalytic conditions.

The bulky 2-methylcyclohexyl group can serve as a sterically demanding protecting group in multi-step syntheses. Its significant steric hindrance can selectively shield one reactive site on a molecule, allowing chemical transformations to occur at other, more accessible positions. Following the desired reactions, the ester linkage can be cleaved under specific hydrolytic conditions to deprotect the site and proceed with further synthetic steps.

Furthermore, the long octanoate chain imparts significant lipophilicity. This property could be exploited in the synthesis of complex molecules intended for biological or materials science applications where controlled solubility and partitioning behavior are crucial. For instance, attaching the this compound moiety to a polar molecule could facilitate its transport through nonpolar media or its incorporation into lipid bilayers.

Exploration in Specialty Chemical Formulations

The exploration of this compound in specialty chemical formulations is an area of active interest, driven by the demand for high-performance additives with specific functionalities. Its molecular structure suggests potential applications as a specialty solvent, a plasticizer, or a lubricant base oil.

In the realm of specialty solvents, 2-methylcyclohexyl acetate is known for its use as an extracting solvent. researchgate.net By analogy, this compound, with its greater molecular weight and higher boiling point, is likely to be an effective solvent for nonpolar compounds, particularly in high-temperature applications. Its low volatility and high flash point would be advantageous in formulations where solvent retention and safety are critical.

The combination of a bulky, rigid cyclic group and a flexible alkyl chain is a characteristic feature of many high-performance plasticizers and lubricants. Esters such as 2-ethylhexyl esters are utilized as base oils and emollients in lubricants. pacificspecialityoils.com Similarly, this compound could function as a primary or secondary plasticizer for various polymers. The 2-methylcyclohexyl group can disrupt polymer chain packing, increasing flexibility and lowering the glass transition temperature, while the octanoate tail can provide internal lubrication.

In the field of lubrication, esters are valued for their excellent lubricity, thermal stability, and biodegradability. emeryoleo.com The branched structure of the 2-methylcyclohexyl group could contribute to a low pour point and a high viscosity index, making this compound a potential candidate for a synthetic lubricant base stock or additive in demanding applications such as automotive and industrial lubricants. Its properties would be particularly beneficial where both high-temperature stability and good low-temperature fluidity are required.

PropertyPredicted Characteristic of this compound
Molecular Structure Bulky cycloaliphatic ring with a medium-length alkyl chain.
Steric Hindrance High, due to the 2-methylcyclohexyl group.
Lipophilicity High, contributed by the octanoate chain.
Volatility Low (predicted).
Thermal Stability High (predicted).
Solubility Good in nonpolar solvents.
Potential Application AreaRationale
Synthetic Intermediate Can act as a sterically hindered protecting group; imparts lipophilicity to complex molecules.
Specialty Solvent Effective for nonpolar solutes in high-temperature processes due to predicted low volatility and high boiling point.
Plasticizer The bulky cyclic group can increase polymer flexibility, while the alkyl chain provides internal lubrication.
Lubricant Base Oil/Additive The molecular structure suggests potential for a high viscosity index and good thermal stability, suitable for high-performance lubricants.

Theoretical and Computational Chemistry Approaches for 2 Methylcyclohexyl Octanoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-methylcyclohexyl octanoate (B1194180), which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the system's energy. mdpi.com For 2-methylcyclohexyl octanoate, DFT can be applied to determine a variety of electronic properties.

Key applications of DFT for this compound include:

Geometric Optimization: Finding the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the molecule's energy.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These are crucial for predicting sites of electrophilic or nucleophilic attack.

Reactivity Indices: Using conceptual DFT, indices like chemical potential, hardness, and electrophilicity can be calculated to provide a semi-quantitative understanding of the molecule's reactivity. mdpi.com

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the molecular structure.

A hypothetical DFT study on this compound might involve the B3LYP functional with a basis set like 6-311G(d,p) to balance accuracy and computational cost, providing detailed insights into its electronic characteristics. umich.edu

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Significance
Ground State Energy (Hartree) -850.123 Baseline for stability and reaction energy calculations.
HOMO Energy (eV) -6.85 Indicates the molecule's ability to donate electrons.
LUMO Energy (eV) 1.15 Indicates the molecule's ability to accept electrons.

The flexibility of the cyclohexyl ring and the octanoate chain in this compound means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), a multidimensional landscape that represents the potential energy as a function of atomic positions.

For the 2-methylcyclohexyl moiety, the primary conformations are the chair, boat, and twist-boat forms of the cyclohexane (B81311) ring. The position of the methyl and octanoate substituents (axial vs. equatorial) significantly impacts the stability of these conformers. The lowest energy conformation is typically the one that minimizes steric hindrance. youtube.com

The potential energy surface for a complex molecule is intricate, with numerous local minima (stable conformers) and transition states (energy barriers). weizmann.ac.il Computational methods can systematically explore this surface by rotating bonds and calculating the energy of each resulting geometry. For instance, calculations on the related 2-methylcyclohexyl radical have been performed at the CBS-QB3 level to map its PES and understand its decomposition and isomerization pathways. researchgate.net A similar approach for this compound would reveal the relative energies of its various conformers and the pathways for interconversion.

Table 2: Relative Energies of 2-Methylcyclohexyl Ring Conformations

Conformation Substituent Positions Relative Energy (kcal/mol) Stability
Chair Equatorial-Equatorial 0.0 Most Stable
Chair Axial-Equatorial ~1.8 Less Stable
Chair Equatorial-Axial ~2.5 Less Stable
Twist-Boat - ~5.5 Unstable

Molecular Dynamics Simulations and Reaction Kinetics Modeling

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as in a solvent or a mixture. All-atom MD simulations, where every atom is explicitly represented, can offer detailed insights into the behavior of the molecule. rsc.org For example, simulations of sodium octanoate in water have been used to study micelle formation and the behavior of the octanoate chain, revealing how water molecules penetrate the aggregate. researchgate.net Similar simulations could model the behavior of this compound in various solvents or as part of a larger formulation.

Reaction kinetics modeling uses computational chemistry to predict the rates and mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its thermal decomposition or oxidation. Quantum chemistry methods are used to calculate the energy barriers (activation energies) and structures of transition states for proposed reaction pathways. researchgate.net This data is then used in statistical kinetic models to compute temperature- and pressure-dependent rate constants. researchgate.net Studies on the oxidation kinetics of related compounds like methyl octanoate and methylcyclohexane (B89554) have been performed to develop detailed chemical kinetic models for fuel combustion. dntb.gov.uaarxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. This approach assumes that the structure of a molecule must contain the features responsible for its physical, chemical, and biological properties.

For this compound, QSAR models could be developed to predict properties relevant to its applications, such as its fragrance profile, skin permeability, or environmental fate. The process involves:

Data Collection: Assembling a dataset of compounds with known activity/property values and structures similar to this compound.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, logP, topological indices, quantum chemical parameters).

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model that correlates the descriptors with the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Predictive Modeling of Chemical Behavior and Properties

Beyond QSAR, a wide range of computational models can predict the chemical behavior and physicochemical properties of this compound. These models often leverage a combination of theoretical principles and empirical data.

Thermochemical Properties: Group contribution methods and quantum chemical calculations can predict properties like heat of formation, heat capacity, and entropy. These are vital for understanding the molecule's stability and energy release during reactions.

Physicochemical Properties: Models can estimate properties such as boiling point, vapor pressure, viscosity, and solubility. These are critical for process design, formulation, and safety assessments in industrial applications.

Reactivity Modeling: As discussed, DFT and other quantum methods can predict reaction pathways and barriers, offering insights into the molecule's stability under different conditions and its potential degradation pathways. umich.edu By exploring the potential energy surface, computational models can identify the most likely reaction mechanisms, such as hydrolysis of the ester bond or oxidation of the alkyl chains. anu.edu.au

These predictive models are invaluable for the chemical industry, enabling the in silico screening of molecules for desired properties before committing resources to expensive and time-consuming experimental synthesis and testing.

Future Research Trajectories and Interdisciplinary Opportunities for 2 Methylcyclohexyl Octanoate

Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering

While natural occurrences of 2-Methylcyclohexyl octanoate (B1194180) are not prominently documented, the exploration of biosynthetic pathways presents a significant opportunity for its sustainable production. Metabolic engineering in microbial hosts like Saccharomyces cerevisiae or Escherichia coli could be a promising avenue. nih.govoup.com These microorganisms can be engineered to produce the necessary precursors, 2-methylcyclohexanol (B165396) and octanoyl-CoA (the activated form of octanoic acid), which can then be enzymatically combined to form the final ester.

Future research should focus on identifying and optimizing the metabolic pathways for producing these precursors. For instance, pathways for cyclohexanol (B46403) derivatives exist in some microorganisms, and these could be genetically modified to specifically yield 2-methylcyclohexanol. Similarly, fatty acid synthesis pathways can be engineered to favor the production of octanoic acid. nih.govmdpi.com The final condensation step can be catalyzed by an alcohol O-acyltransferase or a suitable esterase. researchgate.netnih.gov Key research objectives would include enzyme discovery, pathway optimization to increase precursor supply, and minimizing the formation of competing byproducts.

Table 1: Potential Metabolic Engineering Strategies for 2-Methylcyclohexyl Octanoate Production

Precursor Potential Pathway Host Organism Key Engineering Steps
2-Methylcyclohexanol Modified terpene or cyclohexanol biosynthesis pathways E. coli, S. cerevisiae Introduction of specific reductases and methyltransferases.
Octanoyl-CoA Fatty Acid Synthesis (FAS) E. coli, S. cerevisiae Overexpression of key FAS enzymes, targeted gene knockouts to prevent elongation beyond C8.

Development of Novel Green Chemistry Synthetic Routes

Moving away from conventional chemical synthesis, which may rely on harsh conditions and non-renewable resources, the development of green synthetic routes for this compound is a critical research direction. These approaches aim to improve efficiency, reduce waste, and utilize renewable resources and catalysts.

One of the most promising green chemistry approaches is enzymatic synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to efficiently catalyze esterification reactions under mild, solvent-free conditions. mdpi.com Research could focus on optimizing reaction parameters like temperature, substrate molar ratio, and enzyme loading to maximize the yield of this compound. mdpi.com Another avenue involves the use of solid acid catalysts, such as fly ash or functionalized resins, which can be easily recovered and reused, simplifying downstream processing and minimizing waste. nih.govnih.gov Furthermore, the use of natural acid catalysts, such as citric acid from lemon juice, represents an intriguing, low-cost, and environmentally benign option for esterification. researchgate.net

Table 2: Comparison of Potential Green Synthetic Routes for this compound

Method Catalyst Advantages Research Focus
Enzymatic Esterification Immobilized Lipase (e.g., Novozym 435) High selectivity, mild reaction conditions, solvent-free potential, reusable catalyst. mdpi.comresearchgate.net Biocatalyst screening, optimization of reaction conditions, enzyme reusability studies.
Heterogeneous Catalysis Solid Acid (e.g., Fly Ash, Dowex H+) Reusable catalyst, ease of separation, potential for continuous flow processes. nih.govnih.gov Catalyst development and characterization, kinetic studies, process scale-up.

Comprehensive Mechanistic Elucidation of Biological Activities

The biological activities of this compound have not been specifically investigated. However, based on its chemical structure—a cyclohexane (B81311) derivative and a medium-chain fatty acid ester—it is possible to hypothesize several potential activities. Esters are common components of essential oils and are known for their calming, relaxing, and antimicrobial properties. doterra.combaseformula.com Cyclohexane derivatives have also been reported to possess a wide range of biological activities, including antimicrobial and anticancer potential. cabidigitallibrary.org

Future research should therefore involve broad biological screening of this compound. This could include assays for antimicrobial activity against a panel of pathogenic bacteria and fungi, anti-inflammatory activity, and antioxidant capacity. If the compound is investigated for fragrance applications, its interaction with olfactory receptors would be a key area of study. sbblgroup.comwikipedia.org Should any significant activity be identified, subsequent mechanistic studies would be crucial. These could involve identifying the specific cellular targets and pathways through which the compound exerts its effects.

Table 3: Hypothetical Biological Activities and Mechanistic Investigation Strategies

Potential Activity Proposed Mechanism Investigative Techniques
Antimicrobial Disruption of microbial cell membranes, inhibition of key enzymes. Minimum Inhibitory Concentration (MIC) assays, cell viability studies, electron microscopy.
Anti-inflammatory Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of cytokine production. Enzyme inhibition assays, cell-based inflammation models, Western blotting.
Fragrance/Aroma Interaction with specific olfactory receptors in the nasal epithelium. sbblgroup.comwikipedia.org Gas chromatography-olfactometry (GC-O), sensory panel analysis, molecular docking with receptor models.

Advanced Analytical Platforms for Complex Matrix Analysis

To support research into the synthesis, biological activity, and potential applications of this compound, robust and sensitive analytical methods are required. This is particularly important for detecting and quantifying the compound in complex matrices such as microbial fermentation broths, reaction mixtures, essential oil blends, or biological samples.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile esters. aocs.orgchromatographyonline.com Future research should focus on developing a validated GC-MS method for this compound. This would involve optimizing parameters such as the stationary phase of the GC column, the temperature program, and the mass spectrometer settings. For analyzing trace amounts or resolving isomers, more advanced techniques like multidimensional GC (GCxGC) could be employed. Furthermore, for quality control in potential fragrance or food applications, quantitative methods using internal standards would need to be established.

Table 4: Advanced Analytical Platforms for this compound Analysis

Analytical Technique Application Key Parameters for Optimization
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in various matrices. Column polarity, temperature ramp, ionization mode, mass-to-charge ratio monitoring.
Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS Analysis of volatile fractions (e.g., for aroma profiling). Fiber coating, extraction time and temperature.
Multidimensional Gas Chromatography (GCxGC-MS) Separation from complex matrix components and isomeric resolution. Column set selection, modulation period.

Computational Design and Rational Development of Analogs

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and optimization of molecules like this compound. ifes.edu.br Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of the ester and its analogs with their properties, such as odor intensity or biological activity. acs.orgnih.gov

Future research could involve generating a library of virtual analogs of this compound by modifying the alkyl chain length of the octanoate moiety or the substitution pattern on the cyclohexyl ring. Molecular descriptors (e.g., topological, electronic, steric) for these analogs can be calculated and used to build predictive QSAR models. acs.org These models could then guide the synthesis of new compounds with enhanced or specific properties, such as a more desirable fragrance profile or improved antimicrobial potency. Molecular docking studies could also be used to predict the binding affinity of these analogs to specific biological targets, such as olfactory receptors or microbial enzymes, providing a rational basis for their design. acs.orgnih.gov

Table 5: Computational Approaches for the Rational Design of Analogs

Computational Method Objective Key Inputs / Descriptors
Quantitative Structure-Activity Relationship (QSAR) Predict properties (e.g., aroma threshold, bioactivity) of new analogs. Molecular weight, logP, polarizability, topological indices. acs.orgnih.gov
Molecular Docking Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). 3D structures of ligand and target protein, scoring functions.
Density Functional Theory (DFT) Calculate electronic properties and reaction mechanisms. Molecular geometry, basis sets.

Q & A

Q. Methodological Answer

  • Derivatization Protocol : Use isobutyl chloride for esterification to enhance fragment ion abundance (e.g., m/z 127.1 and 131.1 for labeled and unlabeled octanoate derivatives).
  • Instrument Parameters : Select ion monitoring (SIM) mode to avoid baseline interference.
  • Validation : Include internal standards (e.g., 1,2,3,4-13C4-octanoate) to correct for matrix effects.

Q. Methodological Answer

  • Activity Assays :
    • Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Gram-positive/negative bacteria and fungi.
    • Time-Kill Curves : Assess bactericidal/fungicidal kinetics over 24–48 hours.
  • Synergy Studies : Combine with other terpenoids (e.g., α-pinene, limonene) to evaluate additive effects.
  • Biofilm Inhibition : Quantify biomass reduction using crystal violet staining.

How can isotopic labeling (e.g., ¹³C) of octanoate derivatives be applied to study metabolic pathways of this compound?

Advanced Research Question
Stable isotopes enable non-invasive tracking of oxidation and hepatic metabolism.

Q. Methodological Answer

  • Labeling Protocol : Synthesize ¹³C-labeled this compound via esterification with ¹³C4-octanoate.
  • Breath Test Design : Administer orally and measure ¹³CO₂ excretion kinetics (e.g., hourly sampling for 6–8 hours) to assess hepatic β-oxidation rates .
  • Correlation Analysis : Link oxidation rates to biomarkers (e.g., ALT, fasting glucose) using Pearson/Spearman coefficients.

Q. Key Parameters :

  • Oxidation Rate : Expressed as % dose oxidized per minute.
  • Hepatic Flux : Model portal transport efficiency using compartmental analysis.

What enzymatic engineering strategies enhance microbial catabolism or synthesis of octanoate derivatives like this compound?

Advanced Research Question
Modifying acyl-CoA synthetases (e.g., FadD in E. coli) can optimize octanoate processing.

Q. Methodological Answer

  • Homology Modeling : Identify mutation sites near the AMP exit channel (e.g., FadD-S291A, FadD-R284A) to enhance substrate turnover .
  • Activity Screening : Use growth assays on minimal media with octanoate as the sole carbon source.
  • Structural Validation : Perform X-ray crystallography or cryo-EM to confirm mutation effects on enzyme conformation.

How should researchers address discrepancies in quantification when comparing derivatization agents in GC-MS analysis?

Advanced Research Question
Derivatization agent choice impacts sensitivity and specificity, requiring rigorous validation.

Q. Methodological Answer

  • Method Optimization :
    • Compare esterification efficiency using spike-recovery experiments.
    • Validate with matrix-matched calibration curves.
  • Troubleshooting :
    • Baseline Noise : Switch to higher-specificity m/z fragments (e.g., 127.1 instead of 145.1) .
    • Matrix Effects : Use isotope dilution or solid-phase extraction (SPE) for cleanup.

Case Study :
In octanoate analysis, isobutyl esters reduced LLOQ from 8.6 μM (methyl) to 0.43 μM, resolving sensitivity limitations in low-abundance samples.

What in vitro models are suitable for studying the hepatotoxicity or metabolic fate of this compound?

Basic Research Question
Primary hepatocytes or liver-on-a-chip systems can model hepatic metabolism.

Q. Methodological Answer

  • Hepatocyte Culture : Incubate with this compound (10–100 μM) and measure:
    • CYP450 Activity : Via luminescent substrates (e.g., P450-Glo™).
    • Lipid Accumulation : Oil Red O staining for steatosis.
  • Omics Integration : Pair with transcriptomics (RNA-seq) to identify regulated pathways (e.g., PPAR-α signaling).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.